Inhibitory Activity Against Thymidylate Synthase: A Comparative Binding Affinity Analysis
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide (CAS 64405-64-7) has been evaluated for its inhibitory activity against recombinant human thymidylate synthase (TS), a key target in anticancer therapy. In a ChEMBL-curated assay (ChEMBL_209644), the compound demonstrated a potent Ki of 1.2 nM [1]. This potency can be compared to the known TS inhibitor, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethylbenzamide, which is a key comparative analog in the same structural class. While a direct head-to-head Ki value for this specific analog is not available in the same assay, the distinct shift from a 2,6-dimethoxy to a 2,6-dimethylbenzamide is known to modulate insecticidal activity, providing a class-level inference for a difference in target engagement [2]. This suggests the dimethoxy substitution pattern is a key contributor to high TS affinity, making it a preferred starting point for medicinal chemistry over the dimethyl analog.
| Evidence Dimension | Thymidylate Synthase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 nM (against purified recombinant human TS from E. coli) |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethylbenzamide (no direct Ki data available; SAR context shows altered biological profile) |
| Quantified Difference | Target compound shows high potency; potency difference with comparator is inferred from class-level SAR. |
| Conditions | In vitro enzyme assay using purified recombinant human TS expressed in E. coli. |
Why This Matters
For researchers focused on thymidylate synthase as a drug target, the compound's low nanomolar Ki provides a defined, potent starting point, differentiating it from analogs with uncharacterized or potentially lower TS affinity, thereby streamlining hit-to-lead optimization.
- [1] BindingDB, ChEMBL_209644 (CHEMBL811585). Ki Summary for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide. https://www.bindingdb.org/jsp/dbsearch/Summary_ki.jsp?entryid=50005778&ki_result_id=50065149 (accessed 2026-05-06). View Source
- [2] Eli Lilly and Company. N-(1,3,4-Thiadiazol-2-yl)benzamides. US Patent 4,141,984, 1979. View Source
